molecular formula C16H31NO3 B1164740 N-Acetyl-D-erythro-C14 sphingolipid base

N-Acetyl-D-erythro-C14 sphingolipid base

Cat. No.: B1164740
M. Wt: 285
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-D-erythro-C14 sphingolipid base, also known as C2-Ceramide (C14), is a synthetic, cell-permeable short-chain ceramide analog that serves as a crucial tool for probing ceramide-mediated signaling pathways in biological research. As a bioactive lipid, it is central to the "sphingolipid rheostat" model, where it functions as a potent pro-apoptotic and growth-inhibitory signal, counterbalancing the pro-survival effects of lipids like sphingosine-1-phosphate . Its defined C14 sphingoid backbone and N-acetyl group make it a valuable standard for sphingolipidomic studies, helping to elucidate the structural diversity and function of this complex lipid class . This compound has demonstrated significant research value in the study of cancer, particularly colon cancer. In vitro studies have shown that sphingolipid bases like this one can induce colon cancer cell death by inhibiting the Akt/PI3K signaling pathway, one of the most frequently activated pathways in cancer . By blocking the translocation of Akt from the cytosol to the membrane, it disrupts downstream signaling, leading to the inhibition of protein translation and the promotion of both apoptotic and autophagic cell death pathways . Researchers utilize this ceramide to investigate critical cellular processes including cell proliferation, stress responses, migration, and senescence . Its role extends to studying the sphingomyelin cycle, a key pathway for rapid ceramide generation in response to cellular stress . Supplied for research applications, this high-purity compound is ideal for use in cell culture models, mechanism-of-action studies, and as a reference standard in mass spectrometry-based lipidomic analyses. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C16H31NO3

Molecular Weight

285

Appearance

Unit:5 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C2:0-Ceramide of D-erythro-C14-sphingosine

Origin of Product

United States

Metabolic Fate and Catabolism of N Acetyl D Erythro C14 Sphingolipid Base and Its Metabolites

Enzymatic Hydrolysis and Deacetylation Processes

The initial and rate-limiting step in the catabolism of N-Acetyl-D-erythro-C14 sphingolipid base (C14-ceramide) is its hydrolysis, a reaction that cleaves the amide bond linking the C14 fatty acid to the sphingosine (B13886) base. This deacetylation (or more broadly, deacylation) is catalyzed by a family of enzymes known as ceramidases (CDases), which are classified based on their optimal pH. nih.govresearchgate.net

There are three main types of ceramidases in humans:

Acid Ceramidase (AC): Encoded by the ASAH1 gene, this enzyme is primarily located in the lysosomes. nih.govfrontiersin.org AC plays a crucial role in the breakdown of complex sphingolipids that are delivered to the lysosome for degradation. nih.gov Research has shown that acid ceramidase exhibits substrate specificity, with greater activity observed towards ceramides (B1148491) with shorter-chain fatty acids. wikipedia.org Specifically, the activity of acid ceramidase towards N-myristoyl-sphingosine (C14:0) was found to be approximately 26 times higher than its activity towards the longer-chain N-stearoyl-sphingosine (C18:0), making it highly efficient at hydrolyzing the subject compound. wikipedia.orgmdpi.com The products of this hydrolysis are sphingosine and a free C14 fatty acid (myristic acid). nih.govnih.gov

Neutral Ceramidase (nCDase): Encoded by the ASAH2 gene, nCDase is found at the plasma membrane, Golgi apparatus, and mitochondria. nih.govnih.gov It participates in various signaling pathways by generating sphingosine from ceramide at these specific subcellular locations. nih.gov

Alkaline Ceramidase (ACER1, ACER2, ACER3): This group includes three enzymes that function at alkaline pH. ACER1 is found in the endoplasmic reticulum, while ACER2 is associated with the Golgi apparatus. frontiersin.orgnih.gov

The enzymatic action of these ceramidases on this compound releases the sphingoid base, sphingosine, which can then enter subsequent metabolic pathways.

Interconversion to Other Sphingolipid Species (e.g., Sphingosine, Sphingosine-1-Phosphate, Ceramide-1-Phosphate)

Following its generation or as an alternative to hydrolysis, this compound and its metabolites are interconverted into other critical signaling molecules.

Sphingosine: As detailed above, sphingosine is the direct product of the deacetylation of C14-ceramide by ceramidases. nih.gov It serves as a key junction in sphingolipid metabolism, acting as a substrate for both recycling into ceramides (the reverse reaction) and for phosphorylation. nih.gov

Sphingosine-1-Phosphate (S1P): Sphingosine is phosphorylated to form sphingosine-1-phosphate (S1P), a pleiotropic signaling molecule. wikipedia.orgwikipedia.org This reaction is catalyzed by two isoforms of sphingosine kinase (SphK):

SphK1: Primarily a cytosolic enzyme that can translocate to the plasma membrane upon activation. wikipedia.orgwikipedia.org

SphK2: Localized to the nucleus, endoplasmic reticulum, and mitochondria. wikipedia.orgfrontiersin.org The generation of S1P is a critical event, as the balance between ceramide and S1P levels often determines cell fate, with ceramide typically promoting apoptosis and S1P promoting cell survival and proliferation. nih.gov

Ceramide-1-Phosphate (C1P): Alternatively, the intact this compound can be directly phosphorylated at the 1-hydroxyl group to form C14-ceramide-1-phosphate (C1P). nih.gov This reaction is catalyzed by Ceramide Kinase (CERK) . nih.govbiologists.com CERK has a clear preference for the D-erythro isomer of ceramide and is most active with short-chain ceramides, efficiently utilizing substrates like C14-ceramide. nih.gov C1P itself is a bioactive lipid implicated in inflammatory responses and cell proliferation. nih.gov

The interconversion between these sphingolipid species is a dynamic process that allows the cell to rapidly respond to various stimuli by modulating the relative concentrations of these potent lipid mediators.

Terminal Degradation via Sphingosine-1-Phosphate Lyase

The only exit point for the irreversible degradation of the sphingoid backbone is through the action of Sphingosine-1-Phosphate Lyase (SPL) , also known as S1P lyase. nih.govresearchgate.net This enzyme is located on the cytosolic side of the endoplasmic reticulum. mdpi.comnih.gov

SPL catalyzes the cleavage of the C2-C3 carbon-carbon bond of S1P. mdpi.com This reaction is the final step in sphingolipid catabolism and yields two products:

trans-2-Hexadecenal

Phosphoethanolamine mdpi.comresearchgate.net

Subcellular Localization and Compartmentalization of Sphingolipid Metabolism

The metabolism of this compound is tightly controlled through the specific subcellular localization of the enzymes involved. This compartmentalization ensures that bioactive sphingolipids are generated in the correct location at the correct time to exert their specific functions.

The synthesis of the ceramide backbone begins in the endoplasmic reticulum (ER) . researchgate.net From there, its fate is determined by its location:

Lysosomes: C14-ceramide can be transported to lysosomes for degradation. Here, Acid Ceramidase (AC) hydrolyzes it into sphingosine and a fatty acid. nih.govfrontiersin.org

Golgi Apparatus: Ceramide can be transported to the Golgi, where it can be acted upon by Ceramide Kinase (CERK) to form C1P or by Neutral Ceramidase (nCDase) . researchgate.netnih.gov ACER2, an alkaline ceramidase, is also found here. frontiersin.org

Plasma Membrane: Neutral Ceramidase (nCDase) is active at the plasma membrane, generating sphingosine. nih.govSphingosine Kinase 1 (SphK1) can translocate from the cytosol to the plasma membrane to produce S1P, which can then be secreted. nih.govnih.govCeramide Kinase (CERK) has also been localized to the plasma membrane. nih.gov

Endoplasmic Reticulum (ER): This organelle is a major hub. Sphingosine-1-Phosphate Lyase (SPL) , the terminal degradation enzyme, is an ER-resident protein. mdpi.comnih.govSphingosine Kinase 2 (SphK2) is also found in the ER, along with the alkaline ceramidase ACER1. nih.govfrontiersin.org

Mitochondria: Both Neutral Ceramidase (nCDase) and Sphingosine Kinase 2 (SphK2) have been identified in mitochondria, suggesting a role for sphingolipid signaling in this organelle. nih.govfrontiersin.org

Nucleus: Sphingosine Kinase 2 (SphK2) and Ceramide Kinase (CERK) are present in the nucleus, where their products, S1P and C1P, can directly influence nuclear events like transcription. researchgate.netnih.govfrontiersin.org

This intricate spatial arrangement allows for precise control over the sphingolipid metabolic network, dictating whether this compound is catabolized or converted into other signaling molecules within specific cellular compartments.

Data Tables

Table 1: Key Enzymes in the Catabolism of this compound

Enzyme Gene Substrate(s) Product(s) Primary Subcellular Localization(s)
Acid Ceramidase (AC) ASAH1 This compound (Ceramide) Sphingosine, Myristic Acid Lysosome nih.govfrontiersin.org
Neutral Ceramidase (nCDase) ASAH2 This compound (Ceramide) Sphingosine, Myristic Acid Plasma Membrane, Golgi, Mitochondria nih.govnih.gov
Ceramide Kinase (CERK) CERK This compound (Ceramide) Ceramide-1-Phosphate (C1P) Golgi Complex, Plasma Membrane, Nucleus researchgate.netnih.govnih.gov
Sphingosine Kinase 1 (SphK1) SPHK1 Sphingosine Sphingosine-1-Phosphate (S1P) Cytosol, Plasma Membrane (upon activation) nih.govwikipedia.org
Sphingosine Kinase 2 (SphK2) SPHK2 Sphingosine Sphingosine-1-Phosphate (S1P) Nucleus, Endoplasmic Reticulum, Mitochondria wikipedia.orgfrontiersin.org
Sphingosine-1-Phosphate Lyase (SPL) SGPL1 Sphingosine-1-Phosphate (S1P) trans-2-Hexadecenal, Phosphoethanolamine Endoplasmic Reticulum mdpi.comnih.gov

Research Methodologies for Studying N Acetyl D Erythro C14 Sphingolipid Base

Sample Preparation and Extraction Techniques for Sphingolipids

The initial and most critical step in the analysis of sphingolipids is their effective extraction from biological samples, which effectively separates lipids from other cellular components like proteins and aqueous metabolites. The choice of extraction method is pivotal as it significantly influences the recovery and quantitative accuracy of the target analytes.

Liquid-liquid extraction (LLE) remains a cornerstone for the isolation of total lipids from biological tissues and cells. The most widely adopted LLE protocol is the method developed by Folch and colleagues. gerli.comnih.govnih.gov This technique utilizes a biphasic solvent system, typically composed of chloroform (B151607) and methanol (B129727), to partition lipids from non-lipid components.

The general procedure of the Folch method involves homogenizing the biological sample in a chloroform/methanol mixture (commonly in a 2:1 v/v ratio). gerli.com This single-phase mixture effectively disrupts cellular membranes and solubilizes a broad spectrum of lipids. Following homogenization, an aqueous salt solution (e.g., 0.9% NaCl) is added, which induces a phase separation. gerli.com The lower, chloroform-rich phase contains the majority of the lipids, including N-acetyl-D-erythro-C14 sphingolipid base, while the upper, aqueous-methanol phase contains polar, non-lipid molecules. gerli.com The lower lipid-containing phase can then be carefully collected for further analysis. Modifications to the Folch method, such as adjusting solvent ratios and incubation times, have been developed to optimize the extraction of specific lipid classes from various sample types. nih.govnih.govnih.gov For instance, a modified Folch procedure might be employed where the sample is incubated in the solvent mixture to enhance extraction efficiency. nih.gov

Table 1: Key Steps in the Folch Liquid-Liquid Extraction Method

StepDescriptionPurpose
HomogenizationThe biological sample is homogenized in a chloroform:methanol (2:1, v/v) solvent mixture.To disrupt cell membranes and solubilize lipids.
Phase SeparationAn aqueous salt solution (e.g., 0.9% NaCl) is added to the homogenate, creating a biphasic system.To partition lipids from water-soluble compounds.
Lipid CollectionThe lower chloroform phase, containing the extracted lipids, is carefully separated from the upper aqueous phase.To isolate the lipid fraction for subsequent analysis.
Solvent EvaporationThe chloroform is evaporated, typically under a stream of nitrogen, to concentrate the lipid extract.To prepare the lipid sample for further purification or analysis.

Following total lipid extraction, solid-phase extraction (SPE) is a powerful technique for the selective purification and fractionation of sphingolipid classes. nih.govresearchgate.netprotocols.io SPE utilizes a solid stationary phase packed into a cartridge to separate compounds from a liquid phase based on their physicochemical properties. youtube.com For sphingolipid analysis, aminopropyl-bonded silica (B1680970) cartridges are frequently used. nih.govresearchgate.net

In a typical SPE procedure for sphingolipids, the total lipid extract is loaded onto a pre-conditioned aminopropyl cartridge. A sequential elution strategy with solvents of increasing polarity is then employed to separate different lipid classes. For example, neutral lipids like cholesterol esters and triglycerides can be washed off with a non-polar solvent. Free ceramides (B1148491), including this compound, can then be eluted with a solvent of intermediate polarity, such as a chloroform-methanol mixture. researchgate.net More polar sphingolipids, like sphingomyelin (B164518) and glycosphingolipids, are subsequently eluted with more polar solvent systems. nih.gov This method allows for the enrichment of the ceramide fraction, which is beneficial for subsequent sensitive detection and quantification. researchgate.netavantiresearch.com Other SPE phases, such as C18 reverse-phase cartridges, can also be used, particularly for desalting and concentrating sphingoid bases and their phosphates. nih.gov

Table 2: Example of a Solid-Phase Extraction (SPE) Protocol for Sphingolipid Fractionation

StepSolvent/ProcedureEluted Lipid Class
ConditioningHexane-
Sample LoadingTotal lipid extract in a non-polar solvent-
Wash 1Hexane or similar non-polar solventNeutral lipids (e.g., triglycerides, cholesterol esters)
Elution 1Chloroform:Methanol (e.g., 98:2, v/v)Free ceramides (including this compound)
Elution 2MethanolMore polar lipids (e.g., sphingomyelin, glycosphingolipids)

Chromatographic Separation and Initial Characterization

Chromatography is indispensable for the separation and analysis of the purified sphingolipid fractions. Different chromatographic techniques offer varying degrees of resolution and are often chosen based on the specific research question.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation, identification, and quantification of individual sphingolipid species. nih.govnih.gov Both normal-phase and reverse-phase HPLC can be employed.

Reverse-phase HPLC, often using a C18 column, is particularly effective for separating ceramides based on the length and degree of unsaturation of their N-acyl chains. core.ac.ukresearchgate.net For a compound like this compound, this technique allows for its separation from other ceramides with different fatty acid moieties. The mobile phase typically consists of a gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization for mass spectrometry detection. core.ac.uksigmaaldrich.com

Since sphingolipids often lack a strong native chromophore for UV detection, derivatization is a common strategy to enhance detection sensitivity. nih.gov Fluorescent tags such as o-phthalaldehyde (B127526) (OPA) or naphthalene-2,3-dicarboxaldehyde (NDA) can be reacted with the free amino group of sphingoid bases (after hydrolysis of the ceramide) to produce highly fluorescent derivatives that can be detected at picomole or even femtomole levels. nih.govnih.gov

Table 3: Typical HPLC Parameters for Short-Chain Ceramide Analysis

ParameterCondition
ColumnReverse-phase C18 (e.g., 2.1 x 50 mm)
Mobile Phase AWater with 0.1% formic acid and 10 mM ammonium formate
Mobile Phase BAcetonitrile or Methanol with 0.1% formic acid and 10 mM ammonium formate
GradientIncreasing percentage of Mobile Phase B over time
Flow Rate0.2 - 0.5 mL/min
DetectionMass Spectrometry (MS) or Fluorescence (after derivatization)

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the structural analysis of the sphingoid base backbone of ceramides. To analyze the sphingoid base of N-acetyl-D-erythro-C14 sphingolipid, the ceramide must first be hydrolyzed to release the C14 sphingoid base and the acetyl group.

Due to the low volatility of sphingoid bases, they require chemical derivatization prior to GC analysis. core.ac.uk A common derivatization procedure involves N-acetylation followed by per-O-trimethylsilylation to convert the polar hydroxyl and amine groups into more volatile trimethylsilyl (B98337) (TMS) ethers. core.ac.ukacs.org The resulting derivatized sphingoid bases can then be separated on a GC column and identified based on their retention times and mass fragmentation patterns. acs.orgresearchgate.net This method provides detailed structural information, including the length of the carbon chain and the presence and position of double bonds.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative and semi-quantitative analysis of lipid mixtures. nih.govnih.gov It is often used for initial screening of lipid extracts and for monitoring the purity of fractions obtained from other separation techniques like SPE.

For the separation of ceramides, silica gel plates are most commonly used as the stationary phase. researchgate.netnih.govcapes.gov.br The separation is achieved by developing the plate in a chamber containing a specific solvent system. The choice of solvent system is critical for achieving good resolution. A common solvent system for separating ceramides from other lipids is a mixture of chloroform, methanol, and acetic acid. core.ac.ukresearchgate.net The polarity of the solvent system can be adjusted to optimize the separation of different ceramide species. researchgate.net

After separation, the lipid spots are visualized using various staining reagents. libretexts.org For general lipid visualization, iodine vapor or a primuline (B81338) spray followed by UV light exposure can be used. researchgate.netlibretexts.org More specific stains, such as orcinol (B57675) for glycolipids or ninhydrin (B49086) for compounds with free amino groups, can also be employed. core.ac.ukresearchgate.net The retention factor (Rf) of the spots, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify the lipids by comparing them to known standards run on the same plate. researchgate.netsemanticscholar.org

Advanced Mass Spectrometry-Based Techniques (Sphingolipidomics)

The study of this compound and other related sphingolipids has been significantly advanced by the development of sophisticated mass spectrometry (MS)-based techniques, collectively known as sphingolipidomics. nih.gov These methods offer high sensitivity and specificity, enabling the detailed characterization and quantification of a wide array of sphingolipid species from complex biological samples. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the comprehensive analysis of sphingolipids, including this compound. nih.govunimi.itresearchgate.net This powerful method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. nih.govresearchgate.net It allows for the simultaneous quantification of various sphingolipid classes such as sphingoid bases, ceramides, sphingomyelins, and more complex glycosphingolipids from a single sample. azregents.eduresearchgate.net

Methodologies often employ reversed-phase or hydrophilic interaction liquid chromatography (HILIC) for separation. nih.govresearchgate.net HILIC, in particular, has been shown to provide good peak shapes and rapid analysis times, with the significant advantage of co-elution of analytes and their corresponding internal standards, which is crucial for accurate quantification. nih.govresearchgate.net The use of internal standards, such as synthetic sphingolipids with distinct isotopic labels or odd-chain fatty acids, is essential to correct for variations in extraction efficiency and matrix effects. azregents.edunih.gov

In LC-MS/MS analysis, multiple reaction monitoring (MRM) is a common acquisition mode that enhances the sensitivity and specificity of detection. nih.govnih.gov This technique involves monitoring specific precursor-to-product ion transitions for each target analyte. nih.gov For this compound and related compounds, positive ionization mode is frequently used, and fragmentation patterns are well-characterized. nih.govlipidmaps.org For instance, protonated sphingoid bases often show characteristic losses of water molecules. lipidmaps.org

Table 1: Key Parameters in LC-MS/MS Analysis of Sphingolipids

Parameter Description Common Application/Finding
Chromatography Separation of lipid species prior to MS analysis. HILIC allows for rapid separation (e.g., 4.5 minutes) and co-elution of analytes and internal standards. nih.govresearchgate.net
Ionization Process of creating charged molecules for MS detection. Electrospray ionization (ESI) is widely used for its ability to ionize a broad range of sphingolipids. nih.govresearchgate.net
Mass Analyzer Separates ions based on their mass-to-charge ratio. Triple quadrupole (QQQ) and Quadrupole-Linear Ion Trap (QTrap) are common. QTraps offer greater sensitivity. nih.govresearchgate.net
Acquisition Mode Method of data collection by the mass spectrometer. Multiple Reaction Monitoring (MRM) provides high sensitivity and specificity for quantification. nih.govnih.gov

| Internal Standards | Compounds added to samples for quantification. | Essential for accurate quantification by correcting for sample loss and matrix effects. azregents.edunih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Sphingoid Bases

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of sphingoid bases, though it typically requires chemical derivatization to increase the volatility and thermal stability of the analytes. unimi.it Early studies on sphingolipids utilized GC-MS to determine the structures of ceramides and neutral glycosphingolipids. nih.gov

A common derivatization strategy for sphingoid bases like the D-erythro-C14 backbone is trimethylsilylation. nih.govnih.gov This process replaces the active hydrogen atoms in hydroxyl and amino groups with trimethylsilyl (TMS) groups, making the molecule suitable for GC analysis. nih.govnih.gov The resulting TMS derivatives produce characteristic fragmentation patterns upon electron ionization, which can be used for structural elucidation and quantification. researchgate.net For example, the analysis of TMS derivatives of dihydroceramides reveals specific high-mass ions that can be used for their identification. researchgate.net

While LC-MS/MS has become more prevalent for comprehensive sphingolipid profiling due to its ability to analyze intact, non-derivatized lipids, GC-MS remains a powerful tool for specific applications, particularly for the detailed structural analysis of the sphingoid base backbone. unimi.it

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of sphingolipids, offering rapid analysis, high sensitivity, and the unique capability of spatial profiling or "imaging" of lipids directly in tissue sections. nih.govnih.gov In MALDI-MS, the analyte is co-crystallized with a matrix material, and a laser is used to desorb and ionize the analyte molecules. nih.gov

This technique has been successfully used to ionize and detect a variety of sphingolipid classes, including ceramides, hexosylceramides, and sphingomyelins. nih.govnih.gov A key advantage of MALDI-MS is its ability to provide information on the spatial distribution of specific sphingolipids within a tissue, which is lost when lipids are extracted for LC-MS analysis. nih.govbiorxiv.org This imaging capability is invaluable for linking lipid profiles to specific histological features and understanding their roles in localized biological processes. nih.gov

For successful MALDI analysis of sphingolipids, the choice of matrix is critical. biorxiv.org Different matrices may be optimal for different lipid classes and ionization polarities. For instance, 2,5-dihydroxybenzoic acid (DHB) is often used in positive ion mode for the analysis of sphingomyelin and sphingosine (B13886), while 1,5-diaminonaphthalene (DAN) can be effective in negative ion mode for ceramides. biorxiv.org

Table 2: Comparison of Mass Spectrometry Techniques for Sphingolipid Analysis

Technique Primary Application Derivatization Required? Key Advantage
LC-MS/MS Comprehensive profiling and quantification No High throughput and quantitative accuracy for a wide range of sphingolipids. nih.govnih.gov
GC-MS Structural analysis of derivatized sphingoid bases Yes Detailed structural information of the sphingoid backbone. unimi.it

| MALDI-TOF MS | Tissue imaging and rapid profiling | No | Spatial distribution of lipids within tissues. nih.govbiorxiv.org |

Electron Ionization (EI) Mass Spectrometry

Electron ionization (EI) is a hard ionization technique that was instrumental in the early structural elucidation of sphingolipids. nih.govnih.gov In EI-MS, high-energy electrons bombard the analyte molecules, causing them to ionize and fragment extensively. nih.gov This extensive fragmentation provides a wealth of structural information, creating a unique "fingerprint" mass spectrum for a given compound. nih.gov

EI-MS can be particularly useful for distinguishing between isomers of sphingolipids. nih.gov However, a significant limitation of EI is that it often leads to the absence of a molecular ion peak, making it difficult to determine the molecular weight of the intact molecule. Furthermore, due to the high energy involved, EI is generally suitable only for volatile and thermally stable compounds. This necessitates the derivatization of sphingolipids, such as through trimethylsilylation, to increase their volatility before analysis by GC-EI-MS. nih.gov While less common now for routine sphingolipid profiling compared to softer ionization techniques, EI remains a valuable tool for detailed structural characterization in specific research contexts. researchgate.net

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique that has revolutionized the mass spectrometric analysis of non-volatile and thermally labile biomolecules like sphingolipids. nih.govnih.gov ESI allows for the direct ionization of sphingolipid molecules from a liquid solution, making it highly compatible with liquid chromatography. nih.govresearchgate.net In ESI, a strong electric field is applied to a liquid containing the analyte, producing highly charged droplets that, upon solvent evaporation, yield gas-phase ions of the analyte. nih.gov

A major advantage of ESI is that it typically produces intact molecular ions (e.g., [M+H]⁺ or [M-H]⁻), which allows for the straightforward determination of the molecular weight of the sphingolipid. nih.govelsevierpure.com ESI-MS can be used to detect and analyze a wide variety of sphingolipid metabolites, including ceramides, sphingomyelins, and cerebrosides. nih.gov When coupled with tandem mass spectrometry (ESI-MS/MS), it provides detailed structural information through controlled fragmentation of the parent ion. nih.gov This combination is the foundation of modern LC-MS/MS-based sphingolipidomics. nih.gov

Derivatization Strategies for Analytical Enhancement

Chemical derivatization is a strategy employed in the analysis of sphingolipids to improve their analytical properties for certain techniques, particularly GC-MS, and in some cases, to enhance detection sensitivity in LC-MS. unimi.ittandfonline.com This involves chemically modifying the sphingolipid molecule, often at its reactive functional groups like hydroxyl and amino groups. tandfonline.com

N-acetylation: This process involves the addition of an acetyl group to the primary amine of a sphingoid base. While the compound in focus is already N-acetylated, this strategy is relevant for the analysis of free sphingoid bases.

Trimethylsilylation (TMS): This is a common derivatization method for GC-MS analysis. nih.gov It involves reacting the sphingolipid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic protons of hydroxyl and amino groups with trimethylsilyl groups. nih.gov This increases the volatility and thermal stability of the molecule, making it amenable to analysis by GC-MS. nih.gov

Oxidation: While less common for routine profiling, specific oxidation reactions can be used to cleave certain bonds within the sphingolipid molecule, aiding in the structural determination of the long-chain base and fatty acid components.

Phenylisothiocyanate (PITC) Derivatization: For enhancing the sensitivity of sphingoid base detection in LC-MS, derivatization of the primary amine with PITC to form a phenylthiourea (B91264) derivative can be employed. unimi.it This has been shown to slightly increase the detected concentrations of non-phosphorylated sphingoid bases. unimi.it

The choice of derivatization strategy depends on the analytical technique being used and the specific research question. While modern LC-ESI-MS/MS methods often allow for the analysis of intact, underivatized sphingolipids, derivatization remains a valuable tool for specific applications, such as detailed structural elucidation by GC-MS or enhancing the detection of low-abundance species. nih.govunimi.it

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Sphingosine
Sphinganine (B43673)
Ceramide
Dihydroceramide (B1258172)
Sphingomyelin
Hexosylceramide
Glycosphingolipid
Trimethylsilyl (TMS)
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
2,5-dihydroxybenzoic acid (DHB)
1,5-diaminonaphthalene (DAN)
Phenylisothiocyanate (PITC)

Radiolabeling Techniques for Metabolic Flux Studies (e.g., N-([1-14C]hexanoyl)sphingolipids)

Radiolabeling techniques are fundamental in tracing the metabolic fate and flux of sphingolipids within cellular systems. These methods involve the introduction of a radioactive isotope into a precursor molecule, allowing researchers to follow its incorporation into downstream metabolites. The use of carbon-14 (B1195169) (¹⁴C) is particularly common for studying the backbone and acyl chains of sphingolipids.

A key advantage of using short-chain radiolabeled sphingolipid analogs, such as N-([1-¹⁴C]hexanoyl)-D-erythro-sphingolipids, is their ability to be readily introduced into cellular membranes. nih.gov Unlike their long-chain, naturally occurring counterparts, which have very slow rates of spontaneous transfer, these short-chain analogs can rapidly and spontaneously move into biological membranes without disrupting their integrity. nih.gov This property ensures that the availability of the substrate does not become a limiting factor in the enzymatic reactions being studied, allowing for a more accurate measurement of enzyme activity under various conditions. nih.gov

The general methodology involves incubating cultured cells or subcellular fractions with the radiolabeled precursor. For instance, to study the synthesis of complex sphingolipids, precursors like L-[U-¹⁴C]serine, which labels the sphingoid backbone, or [¹⁴C]galactose and [¹⁴C]glucose, which label glycosphingolipids, are frequently used. nih.govnih.gov Following incubation, cells are harvested, and lipids are extracted. The various lipid species are then separated, typically using methods like thin-layer chromatography (TLC), and the radioactivity incorporated into each species is quantified using an imaging analyzer. nih.govnih.gov This allows for a detailed analysis of the flow of the radioactive label through the metabolic pathway, providing insights into the rates of synthesis and turnover of various sphingolipids.

For example, studies using intact human leucocytes incubated with either ¹⁴C-glucose or ¹⁴C-galactose have demonstrated the incorporation of these radioactive sugars into glucosyl ceramide and lactosyl ceramide. nih.gov Similarly, research in yeast has utilized [¹⁴C]serine to label and trace the synthesis of inositol (B14025) phosphorylceramide (IPC) and mannosylinositol phosphorylceramide (MIPC). nih.gov The use of ¹⁴C-labeled palmitate has also been employed to investigate the turnover of ceramides through hydrolysis and salvage pathways. nih.gov

Radiolabeled PrecursorBiological SystemPrimary Metabolic Pathway StudiedKey FindingsReference
N-([1-¹⁴C]hexanoyl)-D-erythro-sphingolipidsRat Liver Membranes (In Vitro)General Sphingolipid Metabolism (Enzyme Activity)Allows for analysis of enzyme activity without substrate availability limitations due to rapid membrane transfer. nih.gov
L-[U-¹⁴C]serineCultured Mammalian Cells & YeastDe Novo Sphingolipid SynthesisTraces the incorporation of the serine backbone into various sphingolipids, including complex yeast sphingolipids like IPC and MIPC. nih.gov
[¹⁴C]glucose / [¹⁴C]galactoseIntact Human LeucocytesGlycosphingolipid SynthesisDemonstrated direct incorporation into glucosyl ceramide and lactosyl ceramide, revealing pathways of sugar addition. nih.gov
[¹⁴C]palmitateCell CultureCeramide Turnover (Salvage Pathway)Validated that phorbol (B1677699) ester treatment increases ceramide turnover through hydrolysis and subsequent reacylation of free sphingosine. nih.gov

In Vitro and Ex Vivo Assay Systems for Enzymatic Activity and Cellular Responses

In vitro and ex vivo assay systems are indispensable for dissecting the specific enzymatic activities and cellular responses related to this compound and its metabolites. These systems allow for the study of individual enzymes and pathways in a controlled environment, free from the complexities of a whole organism.

In Vitro Assays: In vitro assays typically utilize cell homogenates, subcellular fractions (e.g., microsomes, lysosomes), or purified enzymes to measure the activity of specific enzymes involved in sphingolipid metabolism. nih.gov A common approach is to provide a labeled substrate to the enzymatic preparation and then measure the formation of the labeled product.

For instance, the activity of ceramide synthases (CerS), the enzymes responsible for N-acylating the sphingoid base, can be measured using cell lysates. avantiresearch.comresearchgate.net These assays often use a fluorescently labeled sphingoid base, such as NBD-sphinganine, and a specific fatty acyl-CoA (e.g., C14-CoA for studying the synthesis of this compound). researchgate.net The reaction mixture, containing the cell lysate, labeled substrate, and acyl-CoA, is incubated, and the resulting fluorescent ceramide product is separated from the unreacted substrate, often by thin-layer chromatography (TLC) or solid-phase extraction. avantiresearch.com The amount of product formed over time is then quantified using a fluorescent imager, providing a measure of the enzyme's specific activity. researchgate.net These assays have confirmed the substrate preferences of different CerS isoenzymes, with CerS5 and CerS6 showing a preference for shorter acyl chains like C16-CoA. avantiresearch.com

Similarly, the activity of other key enzymes, such as ceramidases (which hydrolyze ceramide to sphingosine and fatty acid) and glucosylceramidase (which breaks down glucosylceramide), can be assessed in vitro. nih.gov For example, the activity of glucosylceramidase, a lysosomal enzyme, is crucial for the degradation of complex sphingolipids to generate ceramide.

Ex Vivo Assays: Ex vivo systems use intact cells or tissue slices maintained in culture conditions to study metabolic pathways in a more physiologically relevant context than isolated enzyme preparations. These assays bridge the gap between in vitro studies and in vivo complexity. For example, incubating intact cultured cells with radiolabeled precursors like [¹⁴C]serine or fatty acids allows for the study of the entire de novo synthesis and salvage pathways. nih.govnih.gov Following incubation, the cellular lipids are extracted and analyzed to determine how the specific cell type processes the precursor into various sphingolipid species. This approach provides insights into the regulation of sphingolipid metabolism in response to external stimuli or in different cell types.

Assay SystemEnzyme/Process StudiedSubstrate(s)Detection MethodKey FindingsReference
In Vitro (HEK293 Cell Homogenates)Ceramide Synthase (CerS)NBD-sphinganine, Fatty Acyl-CoAFluorescence Detection after TLCConfirmed fatty acyl-CoA specificity for different CerS isoforms; CerS5 prefers shorter chains (C16). avantiresearch.comresearchgate.net
In Vitro (Rat Liver Subcellular Fractions)Sphingolipid Metabolizing EnzymesN-([1-¹⁴C]hexanoyl)sphingolipidsRadioactivity Detection after TLCDemonstrated the utility of short-chain analogs for measuring enzyme activity without rate-limitation by substrate transfer. nih.gov
Ex Vivo (Intact Human Leucocytes)Glycosphingolipid Synthesis[¹⁴C]glucose, [¹⁴C]galactoseRadioactivity Detection after ChromatographyShowed incorporation of sugars into mono- and dihexoside ceramides, with lactosyl ceramide having higher specific activity. nih.gov
In Vitro (Lysosomal Preparations)GlucosylceramidaseGlucosylceramide(Implied) Measurement of Glucose and Ceramide productsConfirmed the role of this enzyme in the lysosomal breakdown of complex sphingolipids to generate ceramide.

Genetic and Regulatory Aspects of N Acetyl D Erythro C14 Sphingolipid Base Homeostasis

Enzyme Regulation and Gene Expression Controlling Sphingolipid Pathways

The de novo synthesis pathway is the primary route for producing ceramides (B1148491) and is subject to multiple levels of regulation, including transcriptional control of gene expression, post-translational modification of enzymes, and allosteric feedback.

The pathway begins with the condensation of L-serine and a fatty acyl-CoA, a rate-limiting step catalyzed by the serine palmitoyltransferase (SPT) complex. nih.govthemedicalbiochemistrypage.org In mammals, this complex is composed of two core catalytic subunits, SPTLC1 and SPTLC2, and a third subunit, SPTLC3. researchgate.net The activity of SPT is tightly controlled. For instance, ORMDL proteins act as negative regulators, sensing ceramide levels and inhibiting SPT activity to maintain homeostasis. researchgate.net Conversely, small subunits like ssSPTa can enhance SPT activity and influence its substrate specificity. researchgate.net The expression of genes encoding SPT subunits can be influenced by various cellular signals, ensuring that the initiation of sphingolipid synthesis is coupled to cellular needs.

The product of SPT, 3-ketodihydrosphingosine, is then reduced to dihydrosphingosine by 3-ketodihydrosphingosine reductase (KDSR) . nih.gov Following this, the central step for generating the specific N-Acetyl-D-erythro-C14 sphingolipid base occurs: the N-acylation of the sphingoid base. This reaction is catalyzed by ceramide synthases (CerS) . Mammals have six CerS isoforms (CerS1-6), each exhibiting distinct specificity for fatty acyl-CoAs of different chain lengths. frontiersin.org The synthesis of C14 ceramide is primarily mediated by CerS5 and CerS6 , which preferentially use C14- and C16-acyl CoAs. frontiersin.org

The regulation of CerS enzymes is multifaceted and isoform-specific. nih.gov It involves transcriptional control, with gene expression levels changing in response to developmental cues and pathological conditions. nih.govnih.gov For example, signaling pathways such as the TOR Complex 2 (TORC2) have been shown to positively regulate ceramide biosynthesis, potentially by influencing CerS activity. nih.govwikipedia.org Post-translational modifications and interactions with other proteins also modulate CerS function, providing dynamic control over the production of specific ceramide species. nih.gov

Table 1: Key Enzymes in this compound Synthesis and their Regulation

EnzymeGene (Human)Function in PathwayRegulatory Mechanisms
Serine Palmitoyltransferase (SPT)SPTLC1, SPTLC2, SPTLC3Catalyzes the first and rate-limiting step: condensation of serine and palmitoyl-CoA. nih.govthemedicalbiochemistrypage.org- Negative regulation by ORMDL proteins. researchgate.net
  • Positive regulation by ssSPTa/b subunits. researchgate.net
  • Transcriptional control. google.com
  • Allosteric feedback inhibition.
  • 3-Ketodihydrosphingosine Reductase (KDSR)KDSRReduces 3-ketodihydrosphingosine to dihydrosphingosine. - Substrate availability.
  • Transcriptional regulation. nih.gov
  • Ceramide Synthase 5 (CerS5)CERS5N-acylation of sphingoid base with C14-C16 acyl-CoAs to form C14/C16-ceramides. frontiersin.org- Transcriptional regulation. nih.govnih.gov
  • Substrate specificity for acyl-CoA chain length. frontiersin.org
  • Post-translational modifications.
  • Ceramide Synthase 6 (CerS6)CERS6N-acylation of sphingoid base with C14-C16 acyl-CoAs to form C14/C16-ceramides. frontiersin.org- Transcriptional regulation. nih.gov
  • Substrate specificity for acyl-CoA chain length. frontiersin.org
  • Regulation by signaling pathways (e.g., TORC2). nih.gov
  • Impact of Genetic Mutations on Sphingolipid Profiles

    Monogenic defects in the genes encoding enzymes for sphingolipid biosynthesis or catabolism can lead to profound changes in cellular sphingolipid profiles and result in severe inherited metabolic disorders. nih.govnih.gov These genetic diseases underscore the critical importance of maintaining sphingolipid homeostasis.

    Mutations in the core synthesis enzymes often have devastating consequences. For example, specific missense mutations in SPTLC1 and SPTLC2 cause Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) . researchgate.netnih.gov These mutations alter the enzyme's substrate preference, leading to the production of neurotoxic deoxysphingolipids instead of the normal sphingoid base precursors. rsc.org While this does not directly involve C14 ceramide over- or underproduction, it demonstrates how a genetic flaw at the pathway's entry point can lead to a toxic gain-of-function and severe pathology.

    Defects in ceramide synthase genes also lead to disease. While specific disorders linked exclusively to CERS5 or CERS6 are less characterized, the dysregulation of CerS expression is implicated in numerous pathologies, including skin diseases and cancer. nih.govnih.gov For instance, a study on the inflammatory skin disease hidradenitis suppurativa found significantly decreased expression of enzymes that generate ceramide, including ceramide synthases, altering the local sphingolipid balance. nih.gov Mutations in other CerS isoforms, such as CERS1, are known to cause neurological disorders, highlighting the non-redundant roles of these enzymes in producing specific ceramide species required for proper physiological function. researchgate.net

    Furthermore, a large group of genetic disorders known as sphingolipidoses are caused by mutations in genes for lysosomal enzymes that degrade sphingolipids. mdpi.comwikipedia.org Conditions like Gaucher disease, Niemann-Pick disease, and Tay-Sachs disease result from the toxic accumulation of specific sphingolipid substrates due to the deficiency of a single hydrolase. mdpi.comnih.gov These catabolic defects lead to widespread cellular dysfunction, particularly affecting the nervous system. mdpi.comnih.gov

    Table 2: Genetic Disorders Associated with Dysregulated Sphingolipid Metabolism

    DisorderMutated GeneBiochemical Effect on Sphingolipid ProfileKey Phenotypes
    Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1)SPTLC1, SPTLC2Production and accumulation of toxic 1-deoxysphingolipids. rsc.orgnih.govPeripheral neuropathy, sensory loss, muscle wasting. nih.gov
    Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN)FA2HDeficiency in 2-hydroxylated fatty acids in sphingolipids. mdpi.comSpasticity, ataxia, cognitive impairment. mdpi.com
    Gaucher DiseaseGBA1Accumulation of glucocerebroside. mdpi.comwikipedia.orgHepatosplenomegaly, skeletal abnormalities, neurological decline (in neuronopathic forms). mdpi.com
    Niemann-Pick Disease (Type A/B)SMPD1Accumulation of sphingomyelin (B164518). nih.govmdpi.comHepatosplenomegaly, pulmonary failure, neurodegeneration (Type A). nih.gov
    Hidradenitis Suppurativa (HS)(Altered expression, not monogenic)Decreased expression of ceramide-generating enzymes (CERS, etc.). nih.govChronic inflammatory skin nodules and abscesses. nih.gov

    Model Organism Studies in Sphingolipid Research (e.g., Yeast, Drosophila melanogaster, Caenorhabditis elegans)

    Much of our understanding of the genes and regulatory principles governing sphingolipid homeostasis comes from research in simpler model organisms, where genetic manipulation is more tractable. The core biosynthetic pathways are highly conserved from yeast to humans, making these organisms invaluable for dissecting fundamental mechanisms. nih.govoup.com

    Saccharomyces cerevisiae (Yeast): Yeast has been a cornerstone for sphingolipid research. imrpress.com Many mammalian sphingolipid metabolism genes were first identified based on their homology to yeast counterparts. nih.gov Studies in yeast have been pivotal in discovering the components of the SPT complex (Lcb1, Lcb2, Tsc3) and its regulation by the Orm proteins. nih.gov Yeast models have also been used to elucidate the signaling roles of different sphingolipid classes in response to stresses like heat and osmotic shock. imrpress.commicrobialcell.com Deletion or mutation of genes in the pathway, such as the ceramide synthase homologs Lag1 and Lac1, has allowed for detailed analysis of the downstream consequences of altered ceramide levels. nih.gov

    Drosophila melanogaster (Fruit Fly): The fruit fly provides a multicellular context to study the role of sphingolipids in development, tissue function, and apoptosis. nih.gov The lace gene, a homolog of SPT, is essential for development, and its mutation leads to cell death. nih.gov Research in Drosophila has established a critical link between the dysregulation of sphingolipid metabolism and apoptosis, where an imbalance in the ceramide-to-sphingosine-1-phosphate (S1P) ratio can trigger programmed cell death and lead to defects in reproductive organs. nih.gov

    Caenorhabditis elegans (Nematode): This nematode is a powerful model for studying the influence of sphingolipid metabolism on development, aging, and lifespan. nih.gov Studies have shown that the levels of certain sphingolipids change progressively throughout the worm's life. nih.govresearchgate.net Pharmacological or genetic inhibition of SPT slows the rate of development but extends the functional lifespan of the organism. nih.gov C. elegans has also been instrumental in studying how sphingolipid imbalance contributes to the pathology of neurodegenerative diseases like Parkinson's, where alterations in the pathway can have a protective effect against protein aggregation. mdpi.comelifesciences.org Interestingly, C. elegans primarily uses a unique C17 branched-chain sphingoid base, offering a comparative system to understand the functional significance of different sphingoid backbone structures. elifesciences.orgnih.gov

    Table 3: Contributions of Model Organisms to Sphingolipid Research

    OrganismKey Genes / HomologsMajor Findings / Contributions
    Saccharomyces cerevisiae (Yeast)LCB1, LCB2 (SPT), LAG1, LAC1 (CerS), ORM1, ORM2- Identification of core pathway genes. nih.govoup.com
  • Elucidation of SPT regulation by Orm proteins.
  • Understanding signaling roles in stress responses. imrpress.commicrobialcell.com
  • Drosophila melanogaster (Fruit Fly)lace (SPT), Sply (S1P lyase)- Role of sphingolipids in development and viability. nih.gov
  • Linking sphingolipid imbalance to apoptosis and organ function. nih.gov
  • Study of lipid storage and tissue-autonomous functions. plos.org
  • Caenorhabditis elegans (Nematode)sptl-1, sptl-2, sptl-3 (SPT)- Regulation of development rate, aging, and lifespan by sphingolipid metabolism. nih.govresearchgate.net
  • Role in neurodegenerative disease models. mdpi.comelifesciences.org
  • Analysis of environment-dependent sphingolipid profiles. nih.gov
  • Compound Names Mentioned in this Article

    Future Directions and Emerging Research Avenues in N Acetyl D Erythro C14 Sphingolipid Base Studies

    Elucidation of Highly Specific Biological Functions and Mechanisms

    Future research is set to unravel the highly specific functions of N-Acetyl-D-erythro-C14 sphingolipid base, moving beyond the generalized roles attributed to ceramides (B1148491) as a class. The chain length of the N-acyl group is a critical determinant of a ceramide's function, and the C14 variant exhibits distinct biological activities. nih.govcaymanchem.com

    Key emerging research areas include:

    Inflammatory and Metabolic Diseases: Elevated levels of C14-ceramide, generated by ceramide synthase 5 (CerS5) or CerS6, are implicated in inflammatory bowel disease through the induction of chronic endoplasmic reticulum (ER) stress and apoptosis. nih.gov Conversely, reduced plasma levels of C14-ceramide following exercise are positively correlated with weight loss and improved insulin (B600854) sensitivity in individuals with obesity and type 2 diabetes. caymanchem.com Further investigation is needed to clarify the precise mechanisms linking C14-ceramide to these conditions, potentially identifying it as a therapeutic target.

    Neurodegenerative Disorders: In the context of neurobiology, plasma levels of C14-ceramide have been found to be higher in Parkinson's disease patients with dementia, correlating with memory deficits. caymanchem.com A fascinating avenue of research involves the generation of N-acetyl sphingosine (B13886) (N-AS) by sphingosine kinase 1 (SphK1), which then acetylates cyclooxygenase-2 (COX2). This action enhances the production of specialized pro-resolving mediators (SPMs) that can resolve neuroinflammation. nih.gov Exploring the specific role of the C14 variant of N-AS in these pathways could offer novel therapeutic strategies for diseases like Alzheimer's. nih.gov

    Cell Fate Regulation: Like other short-chain ceramides, this compound is involved in fundamental cellular processes such as necroptosis, a form of programmed cell death. caymanchem.com Its levels are known to increase during nutrient-deprivation-induced necroptosis. caymanchem.com Understanding how C14-ceramide specifically modulates cell death pathways compared to other ceramides is a critical area for future studies.

    Subcellular Trafficking and Signaling Platforms: A significant emerging concept is the "C14 motif," a stretch of at least 14 saturated hydrocarbons in the acyl chain. youtube.com This motif is a key determinant for the subcellular trafficking and sorting of sphingolipids, directing them towards degradative pathways. youtube.com This structural feature influences the formation of membrane nanodomains, suggesting that C14-ceramide plays a crucial role in organizing signaling platforms within the cell membrane. youtube.com Further research will likely focus on identifying the specific proteins and lipids that are organized by these C14-dependent domains.

    A summary of research findings on the biological functions of this compound is presented in the table below.

    Research AreaKey FindingsAssociated ConditionsReferences
    Inflammation Elevated levels induce ER stress and apoptosis in intestinal cells.Inflammatory Bowel Disease nih.gov
    Metabolism Plasma levels are reduced by exercise, correlating with improved insulin sensitivity.Obesity, Type 2 Diabetes caymanchem.com
    Neurodegeneration Higher plasma levels are associated with dementia and memory deficits.Parkinson's Disease caymanchem.com
    Neuroinflammation As N-acetyl sphingosine, it can trigger the production of pro-resolving mediators.Alzheimer's Disease nih.gov
    Cell Death Levels increase during nutrient-deprivation-induced necroptosis.Necroptosis caymanchem.com
    Membrane Biology The "C14 motif" dictates subcellular trafficking and nanodomain formation.General Cell Function youtube.com

    Development of Novel Analytical Technologies for Precise Detection and Quantification

    The ability to precisely detect and quantify specific lipid species like this compound is paramount for understanding its function. Advances in analytical chemistry, particularly mass spectrometry, have been central to progress in the field of lipidomics. nih.govresearchgate.net

    Future developments are anticipated in the following areas:

    High-Sensitivity Mass Spectrometry: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for sphingolipid analysis due to its sensitivity and selectivity. nih.govnih.gov Future technologies will likely focus on improving ionization efficiency and detection limits to quantify very low-abundance C14-ceramide species in complex biological samples. The identification of characteristic fragment ions, such as the m/z 264 product ion from the sphingoid backbone, is a key feature of these methods. nih.govnih.gov

    Isomer-Specific Quantification: A significant challenge in lipidomics is distinguishing between isobaric and isomeric species—molecules with the same mass but different structures. Novel techniques, such as ultraviolet photodissociation-tandem mass spectrometry (UVPD-MS/MS), are being developed to precisely locate features like double bonds within the lipid structure. researchgate.net This will be crucial for differentiating this compound from its structural isomers and understanding their distinct biological roles.

    Advanced Sample Preparation: The accuracy of quantification is highly dependent on sample preparation. A major bottleneck for lipid biologists has been the analysis of tissues from biorepositories, which are often cryopreserved in Optimal Cutting Temperature (OCT) compound. nih.gov The development and validation of novel protocols, such as the sphingolipidomic OCT compound-removal protocol (sOCTrP), enables the use of these vast sample collections for accurate LC-ESI-MS/MS analysis, opening up new avenues for retrospective clinical studies. nih.gov

    Tissue Imaging Mass Spectrometry (TIMS): To understand the spatial distribution of this compound within tissues, TIMS is a powerful emerging technology. This method allows for the direct analysis and visualization of lipid distribution in tissue sections, providing critical information about its localization in specific cell types or subcellular compartments, which can then be correlated with pathology. nih.gov

    The table below summarizes key analytical technologies used in the study of this compound.

    TechnologyApplicationAdvantagesReferences
    LC-MS/MS Quantification of specific sphingolipid species in biological extracts.High sensitivity, high selectivity, structural information from fragmentation. nih.govnih.gov
    High-Resolution MS Accurate mass determination to identify molecular formulas.Distinguishes between lipids with very similar masses. researchgate.net
    sOCTrP Preparation of cryopreserved tissues for MS analysis.Enables use of large biorepositories for lipidomic studies. nih.gov
    TIMS Visualization of lipid distribution within tissue sections.Provides spatial context for lipid expression, linking it to histology. nih.gov

    Investigation of Interplay with Other Lipid Classes and Cellular Components

    This compound does not function in isolation. Its biological effects are largely mediated through its interactions with other lipids and proteins within the cell. A major focus of future research is to map these interactions to understand how the C14 variant influences cellular architecture and signaling networks.

    Key areas of investigation include:

    Membrane Domain Formation: Ceramides are known to alter the biophysical properties of membranes, promoting the formation of ordered domains often referred to as lipid rafts. researchgate.net The acyl chain length is a critical factor in this process. researchgate.net The "C14 motif" has been shown to be essential for the clustering of related sphingolipids and is dependent on the presence of cholesterol. youtube.com These C14-driven nanodomains can recruit or exclude specific proteins, such as GPI-anchored proteins, thereby acting as signaling hubs. youtube.com Future studies will aim to identify the full complement of lipids and proteins that associate with these C14-rich domains.

    Direct Protein Interactions: There is growing evidence for direct binding of sphingolipids to intracellular proteins. For instance, N-acetyl sphingosine has been shown to bind directly to the enzyme COX2, modifying its activity. nih.gov Another critical interaction is with the Toll-like receptor 4 (TLR4)/MD-2 complex, a key component of the innate immune system. Sphingomyelin (B164518) containing a C14 acyl chain, a direct metabolite of C14-ceramide, can activate TLR4, promoting an inflammatory response. researchgate.netuni-bonn.de Identifying other protein targets of this compound is a high priority for understanding its diverse biological roles.

    Regulation of Membrane Permeability and Curvature: Sphingolipids can significantly impact membrane structure. Both sphingosine and ceramide can self-assemble to form channels or pores in membranes, increasing their permeability. researchgate.netresearchgate.net Furthermore, the acyl-chain length of ceramides can influence membrane curvature, with very long-chain ceramides promoting the formation of tubular structures. researchgate.net Research is needed to determine how the specific properties of the C14 acyl chain contribute to these structural changes and how this impacts cellular processes like vesicular transport and organelle morphology.

    Q & A

    Basic Research Questions

    Q. What are the optimal methods for detecting and quantifying N-Acetyl-D-erythro-C14 sphingolipid base in biological samples?

    • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sphingolipid analysis. Protocols involve lipid extraction using organic solvents (e.g., chloroform/methanol), followed by separation via reverse-phase chromatography. Quantification is achieved using multiple reaction monitoring (MRM) with internal standards (e.g., deuterated analogs). Key parameters include column type (C18), ionization mode (electrospray ionization), and collision energy optimization for fragmentation .

    Q. How can researchers confirm the structural integrity of synthetic this compound?

    • Methodological Answer : Structural validation requires a combination of mass spectrometry (MS) and thin-layer chromatography (TLC). High-resolution MS confirms molecular weight (C16H31NO3, Mol. Wt.: 285) and acyl chain composition, while TLC assesses purity (≥98% by GC/TLC). Nuclear magnetic resonance (NMR) may supplement these methods to resolve stereochemical details (e.g., erythro configuration) .

    Q. What solvent systems are recommended for handling this compound in experimental workflows?

    • Methodological Answer : The compound is soluble in chloroform, ethanol, DMSO, and DMF (up to 5 mg/ml). For cell culture studies, dissolve in DMSO and dilute in serum-free media to avoid precipitation. Note: Solvent stability varies; avoid prolonged exposure to aqueous buffers at neutral pH .

    Q. How should sphingolipid extraction protocols be optimized to minimize degradation?

    • Methodological Answer : Use cold methanol-chloroform (2:1 v/v) for lipid extraction, followed by mild base hydrolysis (0.1M KOH in methanol) to remove glycerolipids. Include antioxidants (e.g., butylated hydroxytoluene) and protease inhibitors to prevent oxidation and enzymatic degradation. Store extracts at −80°C under nitrogen .

    Advanced Research Questions

    Q. How can experimental designs address variability in sphingolipid metabolism across cell models?

    • Methodological Answer : Use isotopic tracing (e.g., [U-¹³C]serine) to track de novo sphingolipid synthesis. Normalize data to cell number or protein content. For in vivo models, consider tissue-specific sphingolipid profiles (e.g., brain vs. liver) and use knockout controls (e.g., serine palmitoyltransferase mutants) to validate pathways .

    Q. What statistical approaches reconcile contradictory sphingolipid quantification data in multi-omics studies?

    • Methodological Answer : Apply multivariate analysis (e.g., PCA, PLS-DA) to lipidomics datasets to identify confounding variables (e.g., batch effects). Use volcano plots with adjusted p-values (e.g., Benjamini-Hochberg correction) to highlight significant changes. Cross-validate findings with targeted assays (e.g., ceramide-specific ELISAs) .

    Q. How can researchers integrate sphingolipidomics with transcriptomic/proteomic data to study metabolic dysregulation?

    • Methodological Answer : Combine LC-MS/MS lipidomics with RNA-seq or proteomics via pathway enrichment tools (e.g., KEGG, Reactome). Focus on nodes like the SPTLC1-3 genes (serine palmitoyltransferase subunits) or ASAH1 (ceramidase). Use weighted correlation network analysis (WGCNA) to identify co-expression modules .

    Q. What strategies mitigate challenges in studying sphingolipid flux in neurodegenerative disease models?

    • Methodological Answer : Employ stable isotope-labeled precursors (e.g., ¹⁵N-sphinganine) to trace metabolic flux in neuronal cultures. Use CRISPR/Cas9 to modulate enzymes like dihydroceramide desaturase (DES1/2). Validate findings with immunohistochemistry for sphingolipid-rich structures (e.g., lipid rafts) .

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